![molecular formula C6H18N4O6 B14685359 triazanium;2-[bis(carboxylatomethyl)amino]acetate CAS No. 32685-17-9](/img/structure/B14685359.png)
triazanium;2-[bis(carboxylatomethyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazanium;2-[bis(carboxylatomethyl)amino]acetate is a complex organic compound known for its versatile applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple carboxylate and amino groups, making it a valuable agent in chelation and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;2-[bis(carboxylatomethyl)amino]acetate typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of ethylenediamine attack the carbon atoms of chloroacetic acid, leading to the formation of the desired compound. The reaction is usually carried out in an aqueous medium at a pH of around 8-9 to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Triazanium;2-[bis(carboxylatomethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic conditions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carboxylate or amino derivatives.
Scientific Research Applications
Triazanium;2-[bis(carboxylatomethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, facilitating various analytical and synthetic processes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal ion detoxification.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
Mechanism of Action
The mechanism of action of triazanium;2-[bis(carboxylatomethyl)amino]acetate primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amino groups, effectively sequestering the ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion detoxification and analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar functional groups.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with additional amino and carboxylate groups.
Uniqueness
Triazanium;2-[bis(carboxylatomethyl)amino]acetate is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Unlike EDTA and DTPA, this compound offers a different coordination environment, making it suitable for specialized applications where other chelating agents may not be effective.
Properties
CAS No. |
32685-17-9 |
|---|---|
Molecular Formula |
C6H18N4O6 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
triazanium;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.3H3N/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);3*1H3 |
InChI Key |
DXGKKTKNDBFWLL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
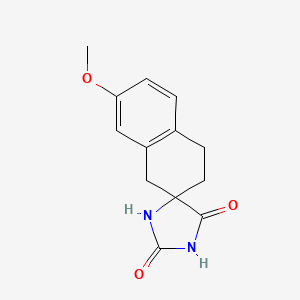

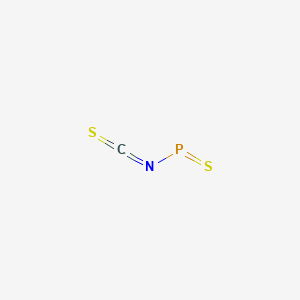
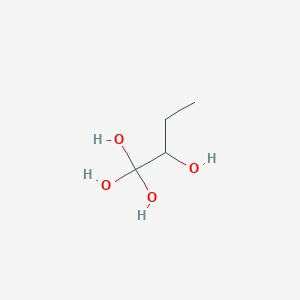



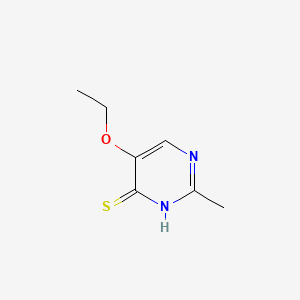

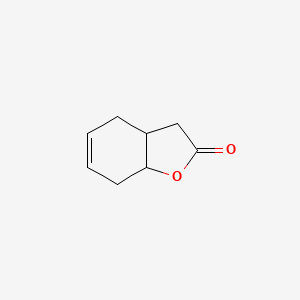
![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)

